1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-(pyridin-2-ylthio)propyl)urea
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Overview
Description
1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-(pyridin-2-ylthio)propyl)urea is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and a pyridine ring connected via a thioether linkage to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-(pyridin-2-ylthio)propyl)urea typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Thioether Formation: The pyridine ring is introduced via a nucleophilic substitution reaction where a pyridine thiol reacts with a suitable alkyl halide.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea linkage.
Industrial Production Methods: Industrial production may involve optimization of these steps to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-(pyridin-2-ylthio)propyl)urea can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The pyrimidine and pyridine rings can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated derivatives, substituted pyrimidines or pyridines.
Scientific Research Applications
1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-(pyridin-2-ylthio)propyl)urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Biology: Used in studies involving enzyme inhibition, receptor binding, and cellular assays.
Agriculture: Explored as a potential agrochemical for pest control due to its bioactivity.
Materials Science: Utilized in the development of novel materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-(pyridin-2-ylthio)propyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The specific pathways and targets depend on the biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-(pyridin-2-ylthio)propyl)thiourea: Similar structure but with a thiourea moiety.
1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-(pyridin-2-ylthio)propyl)carbamate: Contains a carbamate group instead of a urea.
Uniqueness: 1-(4,6-Dimethylpyrimidin-2-yl)-3-(3-(pyridin-2-ylthio)propyl)urea is unique due to its specific combination of a pyrimidine and pyridine ring linked via a thioether to a urea group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-3-(3-pyridin-2-ylsulfanylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c1-11-10-12(2)19-14(18-11)20-15(21)17-8-5-9-22-13-6-3-4-7-16-13/h3-4,6-7,10H,5,8-9H2,1-2H3,(H2,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAUDYIBCVMRGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)NCCCSC2=CC=CC=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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